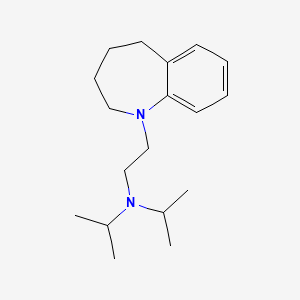
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- is a compound belonging to the benzazepine class of heterocyclic compounds. Benzazepines are known for their diverse biological activities and potential therapeutic applications. This particular compound features a tetrahydrobenzazepine core with a diisopropylaminoethyl side chain, which contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . This method ensures high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzazepinones, while reduction can produce tetrahydrobenzazepines .
Scientific Research Applications
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular responses. For instance, it can interact with nicotinic acetylcholine receptors, affecting neurotransmission and potentially leading to therapeutic effects .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-1-benzazepine: A structurally similar compound with different side chains and biological activities.
1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine: Another derivative with a methyl group, exhibiting distinct chemical properties.
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine: Known for its potential as an opioid analgesic.
Uniqueness: The presence of the diisopropylaminoethyl side chain in 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- imparts unique chemical and biological properties, distinguishing it from other benzazepine derivatives. This side chain can influence the compound’s solubility, receptor binding affinity, and overall pharmacokinetic profile .
Properties
CAS No. |
54951-34-7 |
|---|---|
Molecular Formula |
C18H30N2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-propan-2-yl-N-[2-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C18H30N2/c1-15(2)20(16(3)4)14-13-19-12-8-7-10-17-9-5-6-11-18(17)19/h5-6,9,11,15-16H,7-8,10,12-14H2,1-4H3 |
InChI Key |
JHOORYVOLSYYMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCN1CCCCC2=CC=CC=C21)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


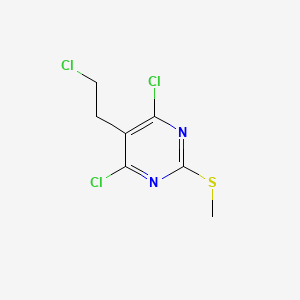

![tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13948887.png)
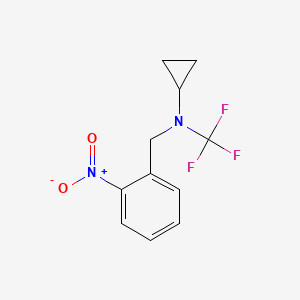

![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)
![2-[4-(2,6-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13948903.png)
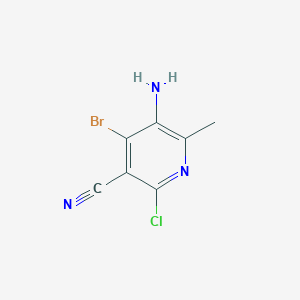
![3-(Cyclopropylamino)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13948921.png)

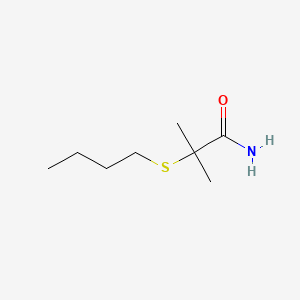
![[1]Benzofuro[3,2-g][1,3]benzothiazole](/img/structure/B13948944.png)

![3-(5-Pyridine-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13948947.png)
